Inhibition of Programmed Death-Ligand 1 (PD-L1): Sulfonamide derivatives similar to the compound of interest have shown promise as inhibitors of PD-L1. [] PD-L1 inhibitors are crucial in immunotherapy, particularly in cancer treatment, where they prevent the suppression of the immune system by tumor cells.
Anticancer Activity: Derivatives incorporating the core structure of 2-methoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide have displayed promising anticancer activity against various cancer cell lines. [] This suggests the potential for further research and development of this compound class as anticancer agents.
Antimicrobial Activity: Several studies have demonstrated the potential of similar sulfonamide derivatives in combating bacterial and fungal infections. [] This highlights the possibility of exploring 2-methoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide for its antimicrobial properties.
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7